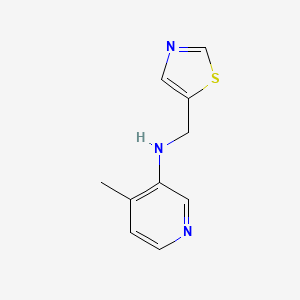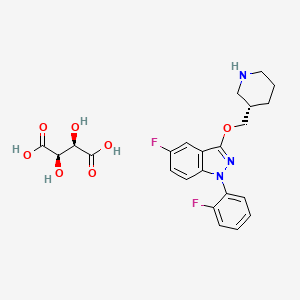
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that features a fluorinated indazole core, a piperidine moiety, and a dihydroxysuccinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted anilines.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Formation of the Dihydroxysuccinate Group: This can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert ketones to alcohols or amines to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can be used to study the effects of fluorinated indazoles on biological systems.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole core can interact with active sites, while the piperidine moiety may enhance binding affinity. The dihydroxysuccinate group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindazole: Shares the indazole core but lacks the piperidine and dihydroxysuccinate groups.
2-Fluorophenylpiperidine: Contains the piperidine and fluorophenyl groups but lacks the indazole core.
Dihydroxysuccinic Acid: Contains the dihydroxysuccinate group but lacks the indazole and piperidine moieties.
Uniqueness
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of a fluorinated indazole core, a piperidine moiety, and a dihydroxysuccinate group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
CAS No. |
1050210-94-0 |
|---|---|
Molecular Formula |
C23H25F2N3O7 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-[[(3S)-piperidin-3-yl]methoxy]indazole |
InChI |
InChI=1S/C19H19F2N3O.C4H6O6/c20-14-7-8-17-15(10-14)19(25-12-13-4-3-9-22-11-13)23-24(17)18-6-2-1-5-16(18)21;5-1(3(7)8)2(6)4(9)10/h1-2,5-8,10,13,22H,3-4,9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1 |
InChI Key |
ZZWLKJMHNKQSJP-TZXXFBNGSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CC(CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



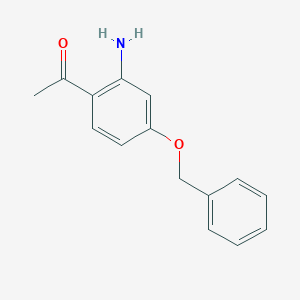
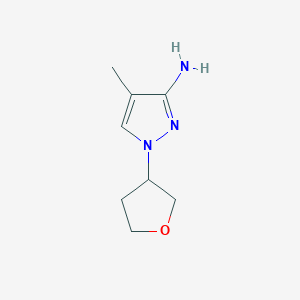
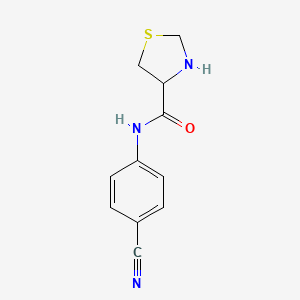
![Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15240786.png)
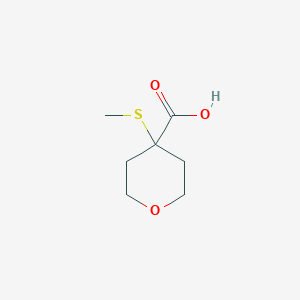
![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)
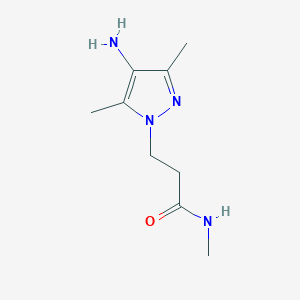
![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
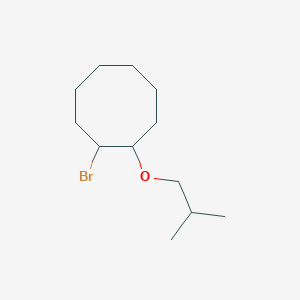
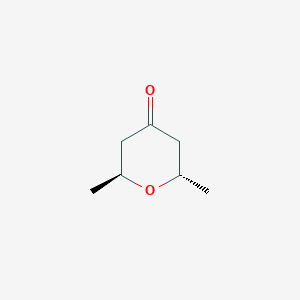
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
